4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Drug-likeness Permeability

4-Acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic thiazole–benzamide hybrid (C₁₈H₁₃BrN₂O₂S; MW 401.3 g/mol) bearing a 4-acetylphenyl moiety linked via an amide to a 4-(4-bromophenyl)-1,3-thiazole core. The compound belongs to the 1,3-thiazol-2-yl substituted benzamide family, a scaffold implicated in P2X3 purinoceptor antagonism relevant to neurogenic disorders , and in glucokinase (GK) activation for type 2 diabetes.

Molecular Formula C18H13BrN2O2S
Molecular Weight 401.28
CAS No. 326017-66-7
Cat. No. B2455624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
CAS326017-66-7
Molecular FormulaC18H13BrN2O2S
Molecular Weight401.28
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H13BrN2O2S/c1-11(22)12-2-4-14(5-3-12)17(23)21-18-20-16(10-24-18)13-6-8-15(19)9-7-13/h2-10H,1H3,(H,20,21,23)
InChIKeyKUMLGHWKOUTJAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide (CAS 326017-66-7) – Key Physicochemical and Pharmacological Profile for Targeted Procurement


4-Acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic thiazole–benzamide hybrid (C₁₈H₁₃BrN₂O₂S; MW 401.3 g/mol) bearing a 4-acetylphenyl moiety linked via an amide to a 4-(4-bromophenyl)-1,3-thiazole core [1]. The compound belongs to the 1,3-thiazol-2-yl substituted benzamide family, a scaffold implicated in P2X3 purinoceptor antagonism relevant to neurogenic disorders [2], and in glucokinase (GK) activation for type 2 diabetes [3]. Its structure combines a hydrogen-bond-accepting acetyl group, a brominated lipophilic tail, and a thiazole ring that can engage in π–π stacking and metal coordination, creating a multi-point pharmacophore that cannot be replicated by simple phenylacetamide or unsubstituted benzamide analogs.

Why Generic Substitution Fails for 4-Acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide: Substituent-Gated Selectivity and Physicochemical Divergence


Within the 1,3-thiazol-2-yl benzamide class, a single substituent change can redirect a compound from P2X3 antagonism to glucokinase activation or abolish cellular activity entirely. The 4-acetyl group on the benzamide ring of this compound introduces a hydrogen-bond acceptor and a dipole moment that are absent in the simple phenylacetamide analog (CAS 299405-68-8) . These electronic features directly impact target residence time, metabolic stability, and solubility – three parameters that determine whether a compound serves as a viable chemical probe or a dead hit [1]. Uncontrolled substitution with a “closest-in-class” analog thus risks invalidating assay results or procurement specifications.

Quantitative Differentiation Evidence for 4-Acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide Versus Closest Analogs


Lipophilicity Divergence – XLogP3 of 4.2 Separates the 4-Acetyl Derivative from the Phenylacetamide Analog (XLogP3 ~3.4)

The 4-acetyl substitution elevates the computed XLogP3 to 4.2 [1] compared with ~3.4 for the phenylacetamide analog N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide (estimated from its lower molecular weight and one fewer carbonyl). This +0.8 log unit difference translates to a ~6.3‑fold higher predicted membrane permeability under passive diffusion, influencing both cellular uptake and off-target partitioning.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity – Four Acceptors Enable Tighter Target Engagement vs. Three in Simple Analogs

The target compound possesses four hydrogen-bond acceptors (two carbonyl oxygens, thiazole nitrogen, amide nitrogen) versus three in the phenylacetamide analog (one carbonyl oxygen, thiazole nitrogen, amide nitrogen) [1]. The additional acetyl carbonyl provides an extra H‑bond anchoring point, which docking studies on the glucokinase allosteric site have correlated with an activation fold increase from <1.2 (non‑acetyl analogs) to >1.5 [2].

Molecular recognition H-bond inventory Target engagement

Topological Polar Surface Area (87.3 Ų) Places the Compound in a Favorable Oral Bioavailability Window vs. Higher‑TPSA Analogs

The topological polar surface area (TPSA) of 87.3 Ų [1] falls below the Veber threshold of 140 Ų and is substantially lower than that of sulfonamide‑ or morpholino‑substituted analogs (e.g., N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, TPSA >110 Ų) [2]. Combined with a rotatable bond count of 4, this predicts superior passive oral absorption, making the compound a preferred scaffold for oral glucose tolerance test (OGTT) studies where bioavailability is critical.

Oral bioavailability ADME Veber rules

Antimicrobial Selectivity – Bromophenyl-Thiazole Scaffold Retains Gram‑Positive Activity While the 4-Acetyl Group Modulates Spectra

The closely related phenylacetamide analog N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide displays MIC values of 25 µg/mL against B. subtilis and S. aureus . While direct MIC data for the 4‑acetyl derivative are not publicly available, SAR within the thiazole‑benzamide series indicates that the acetyl group enhances Gram‑positive potency through increased H‑bond interactions with FabH or related targets, a trend observed for 3‑bromo‑N‑[4‑(4‑bromophenyl)‑1,3‑thiazol‑2‑yl]benzamide co‑crystallized with E. coli FabH (PDB 3IL9) [1].

Antibacterial MIC Gram-positive

Preferred Application Scenarios for 4-Acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide Based on Differentiated Evidence


Type 2 Diabetes Hit‑to‑Lead Programs Targeting Glucokinase Activation

The compound’s four hydrogen‑bond acceptors and lipophilic bromophenyl tail align with the pharmacophore required for allosteric GK activation. In vitro enzymatic assays on structurally related thiazole‑2‑yl benzamides have demonstrated activation folds of 1.48–1.83, and compounds with acetyl‑type substitution yielded the highest in vivo glucose‑lowering efficacy in OGTT studies [1]. Procurement of this specific acetyl derivative is warranted for laboratories seeking to validate or extend the GK activator SAR series.

Gram‑Positive Antibacterial Screening Libraries

The bromophenyl‑thiazole core is a known FabH inhibitor motif, and the presence of the 4‑acetyl group provides an additional H‑bond anchor predicted to enhance target engagement [2]. The chemically analogous phenylacetamide congener exhibits MICs of 25 µg/mL against B. subtilis and S. aureus ; the acetyl derivative is expected to show equal or improved potency, making it a valuable inclusion in focused Gram‑positive screening decks.

P2X3 Receptor Antagonist Probe Development for Neurogenic Pain

The 1,3‑thiazol‑2‑yl benzamide scaffold is explicitly claimed in Bayer’s patent estate as P2X3 antagonists for neurogenic disorders [3]. The acetyl substituent contributes to a XLogP3 of 4.2, a value commonly associated with CNS‑exposed ligands, supporting its use as a starting point for medicinal chemistry optimization of purinoceptor‑targeted analgesics.

ADME Model Compound for Oral Bioavailability Prediction

With a TPSA of 87.3 Ų, rotatable bond count of 4, and XLogP3 of 4.2, the compound resides within favorable oral bioavailability space according to Veber and Lipinski rules [4]. Its well‑balanced physicochemical profile makes it suitable as a reference compound for calibrating in silico ADME models or as a positive control in Caco‑2 permeability assays when benchmarking novel thiazole‑containing libraries.

Quote Request

Request a Quote for 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.